REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].ClCCl.[CH3:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[Br:17]Br>>[Br:17][C:14]1[CH:15]=[CH:16][C:9]([CH3:8])=[C:10]([CH:13]=1)[CH:11]=[O:12] |f:0.1.2.3|
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Name
|
|
Quantity
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344 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Name
|
|
Quantity
|
1100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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88.9 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
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Quantity
|
2 kg
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
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by vigorous stirring for 15 min at 5° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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was added dropwise
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Type
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STIRRING
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Details
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The resulting mixture was stirred for 15 min at 5° C.
|
Duration
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15 min
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
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Details
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the aqueous layer was extracted with 2×200 ml of dichloromethane
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Type
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EXTRACTION
|
Details
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The combined organic extract
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Type
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WASH
|
Details
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was washed by aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to yield reddish liquid
|
Type
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DISTILLATION
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Details
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This crude product was distilled in vacuum, b.p. 100-120° C./5 mM Hg
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Type
|
CUSTOM
|
Details
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The obtained colorless liquid (which completely crystallizes at 5° C.)
|
Type
|
DISSOLUTION
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Details
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was dissolved in 900 ml of n-hexane
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Type
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CUSTOM
|
Details
|
Crystals precipitated from this solution for 3 days at 5° C.
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
CUSTOM
|
Details
|
This mixture was recrystallized from 500 ml of hot n-hexane
|
Type
|
CUSTOM
|
Details
|
White crystals precipitated at 5° C.
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
WASH
|
Details
|
washed by 150 ml of cold (+5° C.) n-hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum (˜60° C./20 mM Hg)
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Type
|
CUSTOM
|
Details
|
to give colorless liquid which
|
Type
|
CUSTOM
|
Details
|
crystallizes at room temperature
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |